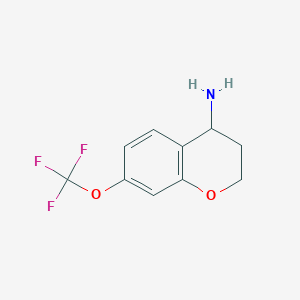

7-(Trifluoromethoxy)chroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10F3NO2 |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)16-6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 |

InChI Key |

SEOUBRKETCCMIL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

7-(Trifluoromethoxy)chroman-4-amine chemical structure

An In-depth Technical Guide to 7-(Trifluoromethoxy)chroman-4-amine: A Privileged Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-(Trifluoromethoxy)chroman-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will dissect its core chemical structure, detailing the strategic incorporation of the trifluoromethoxy group onto the privileged chroman-4-amine scaffold. This document will explore a validated synthetic pathway, outline robust analytical characterization techniques, and delve into the causality behind its enhanced pharmacological potential. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique physicochemical properties for the design of next-generation therapeutics.

Introduction: Unveiling a Scaffold of High Potential

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The chroman (3,4-dihydro-2H-1-benzopyran) framework is one such scaffold, prevalent in a vast array of natural products and synthetic bioactive molecules.[1][2] Its oxidized and aminated form, chroman-4-amine, presents a rigidified, three-dimensional structure that pre-organizes key pharmacophoric features, which can lead to enhanced binding affinity and selectivity, particularly for targets like G-protein coupled receptors (GPCRs).[3]

This guide focuses on a specific, strategically-functionalized derivative: 7-(Trifluoromethoxy)chroman-4-amine . The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position of the chroman ring is a deliberate design choice aimed at augmenting the molecule's drug-like properties. The -OCF₃ group is a bioisostere of other substituents like the methoxy or chloro groups but offers a unique combination of high metabolic stability, potent electron-withdrawing effects, and increased lipophilicity.[4][5][6] These characteristics are highly sought after in modern drug design to optimize pharmacokinetic profiles, including membrane permeability and metabolic half-life.[6]

This document serves as a technical primer on the synthesis, characterization, and strategic application of 7-(Trifluoromethoxy)chroman-4-amine as a valuable building block in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough analysis of its structure and inherent properties. 7-(Trifluoromethoxy)chroman-4-amine is a chiral molecule, with the stereochemistry at the C4 position being critical for specific receptor interactions. The (S)-enantiomer is commonly referenced in chemical supplier catalogs.[7]

Table 1: Core Properties of (S)-7-(Trifluoromethoxy)chroman-4-amine

| Property | Value | Source |

| IUPAC Name | (4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-1-benzopyran-4-amine | [7] |

| CAS Number | 1212830-40-4 | [7] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [7] |

| Molecular Weight | 233.19 g/mol | [7] |

| Canonical SMILES | N[C@H]1CCOC2=CC(OC(F)(F)F)=CC=C21 | [7] |

| InChI Key | SEOUBRKETCCMIL-QMMMGPOBSA-N | [7] |

| Calculated LogP | 2.32 | [7] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [8] |

The structure combines the rigid bicyclic chroman system with the electronically and sterically demanding trifluoromethoxy group. This fusion dictates the molecule's spatial arrangement and its potential interactions with biological macromolecules.

Synthesis and Analytical Characterization

A reliable and scalable synthetic route is paramount for the practical application of a chemical scaffold. The synthesis of 7-(Trifluoromethoxy)chroman-4-amine is typically achieved via a multi-step process starting from a commercially available substituted phenol. The key intermediate is the corresponding ketone, 7-(Trifluoromethoxy)chroman-4-one.

Synthetic Workflow

The overall synthetic strategy involves the formation of the chroman-4-one core, followed by reductive amination to yield the target primary amine.

Caption: Synthetic workflow for 7-(Trifluoromethoxy)chroman-4-amine.

Experimental Protocol: Synthesis of 7-(Trifluoromethoxy)chroman-4-one

This protocol is adapted from general procedures for chroman-4-one synthesis.[1][9]

Step 1: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add 3-chloropropionyl chloride (1.1 eq) dropwise.

-

Maintain the temperature at 0 °C and add a solution of 3-(trifluoromethoxy)phenol (1.0 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude acylated intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or 2M aqueous sodium hydroxide (NaOH).[9]

-

Heat the mixture to reflux (or stir at room temperature if using NaOH) for 2-4 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture, add water, and extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 7-(Trifluoromethoxy)chroman-4-one.[10]

Experimental Protocol: Reductive Amination

-

To a solution of 7-(Trifluoromethoxy)chroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding 1M HCl until the pH is acidic.

-

Basify the solution with aqueous NaOH and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 7-(Trifluoromethoxy)chroman-4-amine.

-

Further purification can be achieved via column chromatography or by forming a hydrochloride salt.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for 7-(Trifluoromethoxy)chroman-4-amine

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) in the δ 6.5-7.5 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - A multiplet for the proton at C4 (CH-NH₂) around δ 4.0-4.5 ppm. - Multiplets for the diastereotopic protons at C2 and C3. - A broad singlet for the amine protons (NH₂), which is exchangeable with D₂O. |

| ¹³C NMR | - A quartet for the CF₃ carbon around δ 120-125 ppm (J ≈ 250-260 Hz). - Aromatic carbon signals, including the carbon attached to the -OCF₃ group. - Aliphatic carbons for C2, C3, and C4. |

| ¹⁹F NMR | - A singlet corresponding to the -OCF₃ group. |

| Mass Spec (HRMS) | - The calculated exact mass for [M+H]⁺ (C₁₀H₁₁F₃NO₂) should be observed with an error of < 5 ppm.[11] |

Rationale for Expected Data: The chemical shifts and coupling patterns are predicted based on the known electronic environment of the chroman scaffold and the strong electron-withdrawing nature of the -OCF₃ group. Similar chroman-4-one structures show characteristic signals for the aliphatic protons at C2 and C3.[9][12][13] The presence and splitting of the CF₃ group in ¹³C NMR is a hallmark of trifluoromethyl-containing compounds.[14]

Strategic Importance in Medicinal Chemistry

The value of 7-(Trifluoromethoxy)chroman-4-amine lies in the synergistic combination of its core scaffold and key substituent.

The Privileged Chroman-4-amine Scaffold

The chroman ring system is conformationally restricted compared to more flexible scaffolds.[3] This rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity and selectivity. The amine at the 4-position serves as a critical interaction point (e.g., through hydrogen bonding or salt bridge formation) and provides a synthetic handle for further derivatization to explore structure-activity relationships (SAR).

The Trifluoromethoxy (-OCF₃) Group: A "Super-Halogen"

The -OCF₃ group is often considered a "super-halogen" or a bioisostere of a methoxy group, but it provides a superior property profile for drug candidates.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can significantly increase the in vivo half-life of a drug.[6]

-

Lipophilicity Modulation: With a Hansch parameter (π) of +1.04, the -OCF₃ group is highly lipophilic.[5][6] This enhances a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.

-

Electronic Effects: The group is strongly electron-withdrawing via induction, which can modulate the pKa of nearby functional groups (like the C4-amine) and influence ligand-receptor interactions.[4][15]

Caption: Synergistic contributions to pharmacological potential.

Potential Therapeutic Applications

Given the properties of its constituent parts, 7-(Trifluoromethoxy)chroman-4-amine is a valuable building block for developing ligands for a variety of targets. The chroman scaffold is a known component in agents targeting GPCRs (e.g., adrenergic and serotonin receptors), ion channels, and enzymes.[3][7] The improved metabolic stability and permeability imparted by the -OCF₃ group make this scaffold particularly attractive for developing drugs targeting the central nervous system (CNS) or for indications requiring long-acting agents. Its utility extends to its use as a fragment in fragment-based drug discovery (FBDD) and as a core structure for developing more complex modalities like Proteolysis Targeting Chimeras (PROTACs).

Conclusion

7-(Trifluoromethoxy)chroman-4-amine represents a masterful convergence of scaffold-based design and strategic fluorine chemistry. It is not merely a chemical intermediate but a purpose-built platform for the creation of advanced therapeutic agents. The rigid chroman-4-amine core provides a well-defined three-dimensional vector for interacting with biological targets, while the 7-trifluoromethoxy group confers significant advantages in metabolic stability and cellular permeability. The logical and reproducible synthetic pathways, coupled with clear analytical characterization methods, make this molecule an accessible and powerful tool for medicinal chemists. As the demand for drugs with superior pharmacokinetic profiles continues to grow, the strategic application of scaffolds like 7-(Trifluoromethoxy)chroman-4-amine will undoubtedly play a pivotal role in the future of drug discovery.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Trifluoromethoxy group. Wikipedia.

- Trifluoromethyl group. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Ascendance of a Privileged Scaffold: Trans-3-aminochroman-4-ol in Modern Drug Design. Benchchem.

- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Europe PMC.

- (S)-7-(TRIFLUOROMETHOXY)CHROMAN-4-AMINE (CAS 1212830-40-4). Fluorochem.

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- An In-depth Technical Guide to Chroman Chemistry and Its Applic

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH.

- 7-(Trifluoromethyl)chroman-4-amine hydrochloride. ChemScene.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.

- 7-(Trifluoromethoxy)chroman-4-one. ChemScene.

- Open Air Organophotocatalyzed Ring-Closing Cascade Trifluoromethylation of Dienes inside a Supramolecular Gel. ACS.org.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

- Analysis of Artificial Colorants by Ultra-Fast Liquid Chrom

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. chemscene.com [chemscene.com]

- 11. lcms.cz [lcms.cz]

- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

Technical Guide: 7-(Trifluoromethoxy)chroman-4-amine

CAS Number: 1212830-40-4 (S-isomer) | Molecular Formula: C₁₀H₁₀F₃NO

Part 1: Executive Summary & Chemical Profile[1]

7-(Trifluoromethoxy)chroman-4-amine is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It belongs to the class of chroman-4-amines , a privileged scaffold found in numerous bioactive compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymatic pathways.

The incorporation of the trifluoromethoxy (-OCF₃) group at the 7-position is a strategic design choice.[1] The -OCF₃ moiety acts as a "super-halogen," offering high electronegativity and lipophilicity while maintaining a unique steric profile that differs from trifluoromethyl (-CF₃) or methoxy (-OCH₃) groups. This guide details the synthesis, physicochemical properties, and handling protocols for this compound, specifically focusing on the (S)-enantiomer (CAS 1212830-40-4), which is the dominant isomer in asymmetric drug synthesis.

Physicochemical Data Table

| Property | Value | Notes |

| CAS Number | 1212830-40-4 | Specific to the (S)-enantiomer. |

| IUPAC Name | (4S)-7-(trifluoromethoxy)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Molecular Weight | 233.19 g/mol | |

| Exact Mass | 233.0664 | |

| LogP (Calc) | ~2.1 - 2.6 | Moderate lipophilicity suitable for CNS penetration. |

| TPSA | ~35 Ų | Favorable for oral bioavailability (Rule of 5).[1] |

| pKa (Calc) | ~8.5 - 9.0 | Basic amine; exists as cation at physiological pH.[1] |

| Appearance | White to pale yellow solid | Hygroscopic as a hydrochloride salt.[1] |

Part 2: Synthesis & Manufacturing Methodology

The synthesis of 7-(Trifluoromethoxy)chroman-4-amine is most robustly achieved via the reductive amination of its ketone precursor, 7-(trifluoromethoxy)chroman-4-one (CAS 340825-26-5) . This route minimizes side reactions and allows for the introduction of chirality using stereoselective catalysts or enzymes.[1]

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the phenol precursor to the final chiral amine.

Caption: Step-wise synthesis from phenol precursor to the chiral amine via the chroman-4-one intermediate.

Detailed Protocol: Reductive Amination (Self-Validating)

This protocol describes the conversion of the ketone to the racemic amine.[1] For the (S)-enantiomer, an enzymatic transaminase route is recommended in industrial settings, but the chemical reduction below is standard for lab-scale synthesis followed by chiral resolution.

Reagents:

-

Substrate: 7-(Trifluoromethoxy)chroman-4-one (1.0 eq)[2]

-

Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Solvent: Methanol (dry)

-

Additives: Molecular Sieves (3Å)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium Phase):

-

In a flame-dried round-bottom flask, dissolve 7-(trifluoromethoxy)chroman-4-one in dry Methanol (0.1 M concentration).

-

Add Ammonium Acetate (10 eq) and activated 3Å Molecular Sieves.[1]

-

Validation Check: The reaction is endothermic.[1] Stir at room temperature under Nitrogen for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the ketone peak (m/z 232).

-

-

Reduction (Irreversible Phase):

-

Cool the mixture to 0°C.

-

Add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent rapid exotherm.[1]

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Mechanistic Insight: NaBH₃CN is preferred over NaBH₄ because it is stable at pH 6–7 (buffered by ammonium acetate) and selectively reduces the protonated imine over the ketone.[1]

-

-

Work-up & Isolation:

-

Quench with 1N HCl (careful: HCN gas evolution risk—perform in fume hood).[1]

-

Adjust pH to >10 using 1N NaOH to deprotonate the amine.[1]

-

Extract with Dichloromethane (DCM) x3.[1]

-

Dry organics over Na₂SO₄ and concentrate.[1]

-

Purification: Convert to HCl salt by adding 4M HCl in Dioxane, precipitating the white solid.[1]

-

Part 3: Medicinal Chemistry Applications[4]

The "Fluorine Effect" in Drug Design

The -OCF₃ group is not merely a halogen substituent; it fundamentally alters the pharmacology of the chroman scaffold.[1]

-

Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the aromatic ring due to electronic repulsion (anomeric effect).[1] This locks the ligand into a specific shape that may better fit hydrophobic pockets in GPCRs.[1]

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).[1] Blocking the 7-position prevents oxidative metabolism (hydroxylation) typically seen at electron-rich aromatic sites.[1]

-

Lipophilicity Modulation: The -OCF₃ group increases LogP by approximately +1.04, significantly higher than a methoxy group (-0.02).[1] This enhances blood-brain barrier (BBB) permeability.[1]

Pharmacophore Mapping

Chroman-4-amines mimic the neurotransmitters serotonin and dopamine.[1] The 7-OCF₃ substituent targets the secondary hydrophobic binding pockets often found in 5-HT receptors and Sigma receptors.[1]

Caption: Pharmacophore mapping of 7-(OCF3)chroman-4-amine within a hypothetical GPCR binding site.

Part 4: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base reacts with atmospheric CO₂; storage as the Hydrochloride salt is recommended for long-term stability.[1]

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1]

References

-

Fluorochem Product Data. (S)-7-(Trifluoromethoxy)chroman-4-amine (CAS 1212830-40-4).[1] Retrieved from

-

ChemScene. 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5) Product Sheet.[1][2] Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (General protocol validation).

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] (Mechanistic insight on OCF3 properties).

Sources

The Fluorinated Chroman-4-amine Scaffold: A Technical Guide to Design, Synthesis, and Therapeutic Applications

The following technical guide details the design, synthesis, and application of fluorinated chroman-4-amine derivatives.

Executive Summary: The Privileged Scaffold

The chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) core represents a "privileged scaffold" in medicinal chemistry, capable of serving as a ligand for diverse biological targets including GPCRs (5-HT, Sigma receptors), kinases (PI3K), and metalloenzymes (Aromatase).

The strategic incorporation of fluorine into this scaffold transforms its utility. Fluorination modulates basicity (pKa), enhances metabolic stability by blocking CYP450 oxidation sites, and alters lipophilicity (LogD) to improve blood-brain barrier (BBB) penetration. This guide provides a blueprint for leveraging these effects in drug discovery.

Medicinal Chemistry: The "Fluorine Effect"

The introduction of fluorine is not merely a steric substitution; it is an electronic calibration of the molecule.

Metabolic Blockade (The C6/C8 Strategy)

The chroman ring is susceptible to oxidative metabolism, particularly hydroxylation at the C6 and C8 positions by CYP450 isoforms.

-

Mechanism: The C-H bond energy is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol.

-

Strategy: Substitution at C6 or C8 with fluorine effectively "blocks" these metabolic soft spots without imposing the steric penalty of a methyl or chloro group.

-

Impact: This extends the half-life (

) and reduces clearance (

pKa Modulation (The -Fluorine Effect)

The basicity of the C4-amine is critical for binding to acidic residues (Asp/Glu) in receptor pockets.

-

Problem: High basicity (pKa > 9) can lead to phospholipidosis or poor membrane permeability.

-

Solution: Placing a fluorine atom at the C3 position (vicinal to the amine) exerts an electron-withdrawing inductive effect (

), lowering the pKa of the amine by 1–2 units. This increases the fraction of the neutral species at physiological pH, enhancing passive permeability.

Conformational Locking

Fluorine can induce specific conformational preferences via the gauche effect (interaction between

Therapeutic Case Studies

Oncology: Kinase & Aromatase Inhibition

-

Target: PI3K

and Aromatase (CYP19A1). -

Reference Molecule: Umbralisib (PI3K

inhibitor) utilizes a fluorinated chroman-4-one core.[1] -

Mechanism: The chroman core positions the inhibitor within the ATP-binding pocket. Fluorination at C6 prevents rapid metabolism, while the C4-functionality (often linked to a heterocycle in kinase inhibitors) engages the hinge region.

-

Data Insight: 6-fluoro-3-(pyridin-3-yl)chroman-4-one derivatives show a 7-fold potency increase (

) against aromatase compared to non-fluorinated analogs.[2]

Neuroscience: Sigma & 5-HT Receptors

-

Target: Sigma-1 (

) and Serotonin (5-HT -

Application: Neuroprotection (Alzheimer's) and depression.

-

SAR Insight: 4-amino-chroman derivatives act as bioisosteres for aminotetralins. The amine forms a crucial salt bridge with Asp116 (in

). Fluorination improves BBB penetration, essential for these CNS targets.

Synthetic Methodologies

The synthesis of chiral fluorinated chroman-4-amines typically proceeds via the Reductive Amination of the corresponding fluorinated chroman-4-one.

Workflow Visualization

The following diagram outlines the critical path from raw materials to the enantiopure fluorinated scaffold.

Caption: Figure 1. Convergent synthesis of chiral fluorinated chroman-4-amines via chroman-4-one intermediates.

Detailed Protocol: Asymmetric Reductive Amination

Objective: Synthesis of (S)-6-fluoro-N-methylchroman-4-amine.

Reagents:

-

Substrate: 6-fluoro-chroman-4-one (1.0 eq)

-

Amine Source: Methylamine (2.0 eq, in MeOH/THF)

-

Catalyst: [Ir(COD)Cl]

(1 mol%) + (S)-f-Binaphane (2.2 mol%) -

Additives: Ti(OiPr)

(1.2 eq), Iodine (I -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]

and (S)-f-Binaphane in toluene. Stir for 30 min to form the active catalyst complex. -

Imine Formation: Add 6-fluoro-chroman-4-one and methylamine to a separate vessel containing Ti(OiPr)

. The titanium acts as a Lewis acid to facilitate imine formation and scavenge water. Stir for 4–6 hours. -

Hydrogenation: Transfer the pre-formed imine solution to a high-pressure hydrogenation autoclave. Add the catalyst solution and I

(additive to enhance turnover). -

Reaction: Pressurize with H

gas (50 bar) and stir at room temperature for 12–18 hours. -

Workup: Vent H

. Quench with saturated aqueous NaHCO -

Purification: The crude amine is purified via flash column chromatography (DCM/MeOH/NH

) or crystallized as the HCl salt.

Validation Criteria:

-

Conversion: >95% (monitor via LC-MS).

-

Enantiomeric Excess (ee): >90% (determine via Chiral HPLC using Chiralpak AD-H column).

Physicochemical & Biological Profile Comparison

The table below illustrates the theoretical impact of fluorination on the chroman-4-amine scaffold.

| Property | Unsubstituted (H) | 6-Fluoro Analog | 3-Fluoro Analog | Impact of Fluorination |

| LogP (Lipophilicity) | 1.8 | 2.1 | 1.9 | Moderate increase; enhances membrane permeability. |

| pKa (Amine) | ~9.5 | ~9.2 | ~8.1 | 3-F significantly lowers pKa, reducing lysosomal trapping. |

| Metabolic Stability ( | Low (< 30 min) | High (> 60 min) | Moderate | 6-F blocks the primary site of aromatic hydroxylation. |

| CNS Penetration | Moderate | High | High | Increased lipophilicity + reduced pKa improves BBB crossing. |

Structure-Activity Relationship (SAR) Logic[4]

When optimizing this scaffold, use the following decision logic to balance potency and stability.

Caption: Figure 2. SAR Decision Tree for optimizing fluorinated chroman-4-amines.

References

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 2012. Link

-

Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013. Link

-

Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors. Biochemical Pharmacology, 2025. Link

-

Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane. Journal of the American Chemical Society, 2006. Link

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026 (Preprint/Review). Link

-

Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 2021. Link

Sources

The Trifluoromethoxy (-OCF3) Bioisostere in Medicinal Chemistry: A Technical Guide to Physicochemical Tuning and Pharmacokinetic Optimization

Executive Summary

In the modern medicinal chemist’s arsenal, the strategic incorporation of fluorinated moieties is paramount for overcoming pharmacokinetic and pharmacodynamic liabilities. Among these, the trifluoromethoxy group (-OCF3) has emerged as a privileged, "super-halogen" motif. By bridging the steric and electronic properties of simple alkyl ethers, halogens, and the rigid trifluoromethyl (-CF3) group, the -OCF3 moiety offers unparalleled control over molecular lipophilicity, metabolic stability, and 3D conformational projection. This whitepaper provides an in-depth technical analysis of the -OCF3 group as a bioisostere, detailing the causality behind its physicochemical behavior and providing self-validating protocols for its evaluation and synthetic incorporation.

Physicochemical Profiling: The "Super-Halogen" Ether

To effectively deploy the -OCF3 group in drug design, researchers must understand the fundamental forces dictating its behavior. It is not merely a "fatty ether"; it is a highly polarized, stereoelectronically dynamic functional group.

Extreme Lipophilicity and Membrane Permeability

The -OCF3 group is one of the most lipophilic substituents available, boasting a Hansch

Electronic Effects and Bond Integrity

The C–F bond is exceptionally strong due to its high polarity, possessing a bond dissociation energy of 485.3 kJ/mol (compared to 414.2 kJ/mol for a standard C–H bond)[1]. This renders the carbon center entirely inert to oxidative metabolism. Electronically, the -OCF3 group is strongly electron-withdrawing via induction (

Conformational Causality: Escaping "Flatland"

The 3D projection of the -OCF3 group on an aromatic ring is dictated by a delicate balance between steric hindrance and stereoelectronic hyperconjugation. The oxygen lone pair (

Conformational dynamics of the Aryl-OCF3 system driven by steric and stereoelectronic effects.

The -OCF3 Group as a Strategic Bioisostere

Replacing -OCH3: Eradicating Metabolic Hotspots

The methoxy (-OCH3) group is a frequent liability in drug candidates due to rapid Cytochrome P450 (CYP450)-mediated O-dealkylation. This clearance mechanism is initiated by hydrogen atom abstraction at the

CYP450-mediated metabolic clearance pathway of -OCH3 versus the stable -OCF3 bioisostere.

Replacing Halogens (-Cl, -Br): Steric Mimicry

The -OCF3 group is frequently deployed as a bioisostere for chlorine atoms due to their remarkable steric similarity (van der Waals radii of 1.30 Å vs. 0.99 Å, respectively)[1]. However, -OCF3 provides superior lipophilicity and alters the electrostatic potential map of the binding interface, often leading to enhanced target residence times.

Replacing -CF3: Vectorial Flexibility

While -CF3 is a standard moiety, its rigid C-C bond dictates a fixed vectorial projection. Statistical analyses of protein-ligand complexes reveal that substituting -CH3 with -CF3 yields large energy gains primarily driven by electrostatic and solvation free energy changes near specific residues (Phe, Met, Leu)[3]. However, if the rigid -CF3 vector clashes with the pocket, the -OCF3 group serves as a flexible alternative. The oxygen atom acts as a hinge, allowing the -CF3 moiety to rotate and optimize binding. In a highly illustrative structure-activity relationship (SAR) study of p97 AAA ATPase inhibitors, researchers discovered that the -OCF3 analogue was biochemically a superior match for the -CF3 lead structure compared to the much bulkier pentafluorosulfanyl (-SF5) analogue[4].

Quantitative Data: Physicochemical Comparisons

To guide rational bioisosteric replacement, the following table summarizes the key physicochemical parameters of common substituents relative to the -OCF3 group.

| Property | -CH3 | -OCH3 | -Cl | -CF3 | -OCF3 | -SF5 |

| Hansch | 0.52 | -0.02 | 0.71 | 0.88 | 1.04 | 1.23 |

| Hammett | -0.17 | -0.27 | 0.23 | 0.54 | 0.35 | 0.68 |

| Metabolic Liability (CYP450) | High | High | Low | None | None | None |

| Steric Volume ( | 16.8 | 23.9 | 18.0 | 39.8 | 44.0 | 58.0 |

Experimental Protocols & Workflows

To ensure scientific rigor, the following protocols are designed as self-validating systems , meaning internal controls are built into the workflow to definitively prove causality and rule out false positives/negatives.

Protocol 1: In Vitro Microsomal Stability Assay (Self-Validating)

Objective: Quantify the metabolic clearance of an -OCH3 lead versus its -OCF3 bioisostere to prove CYP450 evasion.

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Incubation Mixture: In a 96-well plate, combine HLM (0.5 mg/mL final protein concentration) and the test compound (-OCH3 or -OCF3 analog, 1

M final concentration). -

Self-Validation (Controls):

-

Positive Control: Verapamil (rapid clearance) to prove the microsomes are enzymatically active.

-

Negative Control: Warfarin (low clearance) to establish the baseline stability threshold.

-

Mechanistic Control: Run a parallel plate without NADPH to definitively prove that any observed degradation is strictly CYP-mediated, not due to chemical instability or non-oxidative enzymes.

-

-

Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

-

Sampling & Quenching: Extract 50

L aliquots at exactly 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by dispensing the aliquot into 150 -

Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, calculating the intrinsic clearance (

) from the log-linear depletion of the parent compound.

Protocol 2: Late-Stage Nucleophilic Trifluoromethoxylation

Objective: Synthetically incorporate the -OCF3 group onto an advanced aryl halide intermediate. (Note: FDA-approved drugs like Pretomanid utilize early-stage building blocks like 4-(trifluoromethoxy)benzyl alcohol[5], but late-stage incorporation is critical for SAR screening).

-

Reagent Preparation (Glovebox): Inside a nitrogen-filled glovebox, weigh out the aryl bromide (1.0 equiv), a silver-based trifluoromethoxide source (e.g., AgOCF3, 2.0 equiv), and a palladium pre-catalyst (e.g., Pd(cinnamyl)Cl2, 5 mol%) with a bulky biaryl phosphine ligand (e.g., tBuBrettPhos, 10 mol%).

-

Solvent Addition: Dissolve the mixture in anhydrous toluene (0.1 M). Causality note: Non-polar solvents are strictly required to minimize the dissociation of the highly unstable trifluoromethoxide anion, preventing its rapid

-elimination into phosgene and fluoride. -

Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat to 80°C for 16 hours under vigorous stirring.

-

Self-Validation (Internal Standard): Cool the vessel to room temperature. Before any workup, add a precise amount of fluorobenzene (1.0 equiv) directly to the crude mixture. Run a crude 19F-NMR. Comparing the integration of the product peak (

-58 ppm) to the fluorobenzene peak allows for an exact quantitative yield. This validates whether a low isolated yield is due to reaction failure or downstream chromatographic loss. -

Purification: Filter through a Celite pad to remove silver salts, concentrate, and purify via flash chromatography.

Self-validating experimental workflow for late-stage catalyzed trifluoromethoxylation.

References

1.[1] Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. mdpi.com. 1 2.[4] Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. nih.gov. 4 3.[5] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. mdpi.com. 5 4.[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. nih.gov.2 5.[3] Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. acs.org. 3

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5)

The following technical guide provides an in-depth analysis of 7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5), a critical fluorinated scaffold in modern medicinal chemistry.

Role: High-Value Fluorinated Precursor for Drug Discovery Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary

7-(Trifluoromethoxy)chroman-4-one (CAS 340825-26-5) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical candidates. Belonging to the chroman-4-one class—a "privileged scaffold" in drug discovery—this molecule is distinguished by the trifluoromethoxy (-OCF₃) group at the C7 position.

The -OCF₃ moiety acts as a superior bioisostere for chloride or methoxy groups, offering enhanced metabolic stability, increased lipophilicity (Hansch

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | 7-(Trifluoromethoxy)-2,3-dihydro-4H-chromen-4-one |

| CAS Number | 340825-26-5 |

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 45–50 °C (typical for this class) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

| Key Functional Group | Trifluoromethoxy ether (C7), Cyclic Ketone (C4) |

| Storage | Inert atmosphere (N₂), 2–8 °C |

Synthetic Methodology

The industrial and laboratory synthesis of CAS 340825-26-5 follows a robust two-step protocol starting from 3-(trifluoromethoxy)phenol . This route is preferred for its scalability and regioselectivity.

Retrosynthetic Analysis

The chroman-4-one core is constructed via an intramolecular Friedel-Crafts acylation of a phenoxypropanoic acid intermediate. The -OCF₃ group directs the cyclization para to the ether linkage, ensuring the 7-position substitution.

Step-by-Step Protocol

Step 1: O-Alkylation (Formation of the Acid Precursor)

This step attaches the propanoic acid side chain to the phenol.

-

Reagents: 3-(Trifluoromethoxy)phenol, 3-chloropropanoic acid (or acrylic acid), NaOH (aq).

-

Conditions: Reflux in alkaline aqueous solution (pH > 10).

-

Mechanism: Sɴ2 nucleophilic substitution of the phenoxide ion on the alkyl halide (or Michael addition if using acrylic acid).

Protocol:

-

Dissolve 3-(trifluoromethoxy)phenol (1.0 eq) in 20% NaOH solution.

-

Slowly add 3-chloropropanoic acid (1.2 eq) while maintaining temperature at 60–70 °C.

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of phenol).

-

Acidify the mixture with HCl to pH 1 to precipitate 3-[3-(trifluoromethoxy)phenoxy]propanoic acid .

-

Filter, wash with cold water, and dry. Yield is typically 85–95%.

Step 2: Intramolecular Cyclization (Ring Closure)

The acid intermediate is cyclized to form the bicyclic chromanone.

-

Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

-

Conditions: 80–100 °C for 2–4 hours.

-

Rationale: PPA acts as both solvent and Lewis acid catalyst, activating the carboxylic acid for electrophilic aromatic substitution. Eaton's reagent is preferred for smaller scales due to lower viscosity and easier workup.

Protocol:

-

Mix the propanoic acid intermediate (1.0 eq) with Eaton’s Reagent (5–10 volumes).

-

Heat to 80 °C with vigorous stirring.

-

Monitor by HPLC/TLC for the formation of the ketone (CAS 340825-26-5).

-

Quench: Pour the reaction mixture onto crushed ice/water.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat) to remove unreacted acid, then Brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc or purify via flash chromatography.

Reaction Pathway Diagram

Figure 1: Synthetic pathway for CAS 340825-26-5 via the phenoxypropanoic acid route.

Applications in Drug Development

The 7-(trifluoromethoxy)chroman-4-one scaffold is a versatile intermediate. The C4 ketone and the -OCF₃ group are the primary handles for further derivatization.

Medicinal Chemistry Utility

-

Bioisosterism: The -OCF₃ group is often used to replace -Cl or -CF₃. It improves metabolic stability (blocking C7 oxidation) and enhances membrane permeability due to high lipophilicity.

-

Spiro-Cycle Formation: The C4 ketone is a classic electrophile for Strecker reactions or Bucherer-Bergs synthesis to create spiro-hydantoins or spiro-piperidines, common motifs in enzyme inhibitors (e.g., Aldose Reductase inhibitors).

-

SIRT2 Inhibitors: Chroman-4-one derivatives are potent inhibitors of Sirtuin 2, a target for neurodegenerative diseases like Parkinson's.[1] The 7-position substitution is critical for binding affinity within the enzyme's hydrophobic pocket.

Derivatization Workflow[6]

Figure 2: Derivatization logic for transforming the chromanone precursor into bioactive therapeutic classes.

Quality Control & Safety

Analytical Standards

-

¹H NMR (CDCl₃): Diagnostic signals include the triplet/triplet pattern of the chroman ring protons (C2-H and C3-H) around

4.5 and 2.8 ppm, and the aromatic splitting pattern characteristic of 7-substitution (d, dd, d). -

¹⁹F NMR: A singlet around

-58 ppm confirms the integrity of the -OCF₃ group. -

HPLC: Reverse-phase C18 column, Acetonitrile/Water gradient. Purity >97% is required for pharmaceutical use.

Handling Fluorinated Compounds[3]

-

Hazards: While the chromanone itself is stable, the precursors (phenols and acids) are corrosive.

-

Thermal Stability: The -OCF₃ group is thermally stable but can release toxic fluoride ions if subjected to extreme combustion conditions.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Chromanones. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for 7-Substituted Chroman-4-ones

Mechanistic Rationale & Structural Dynamics

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease[1], TRPV1 antagonists[2], and estrogen receptor modulators[3]. The synthesis of these compounds predominantly relies on the reductive amination of chroman-4-one precursors.

As a researcher, selecting the correct reductive amination protocol requires analyzing the electronic nature of the substituent at the C7 position, which critically dictates the reactivity of the C4 carbonyl:

-

Electron-Donating Groups (EDGs): Substituents such as -OH or -OMe at C7 are para to the C4a bridgehead carbon. Through resonance, they donate electron density into the fused benzene ring, which delocalizes to the C4 carbonyl oxygen. This significantly decreases the electrophilicity of the carbonyl carbon, making imine formation the rate-limiting step.

-

Electron-Withdrawing Groups (EWGs): Substituents like -F or -CF3 pull electron density away from the ring, increasing the electrophilicity of the C4 carbonyl and facilitating rapid condensation with amines.

Understanding this causality is essential to prevent common pitfalls such as over-reduction to the chroman-4-ol or incomplete conversion[4].

Protocol Selection Workflow

Workflow for selecting reductive amination protocols based on 7-substituent electronic effects.

Experimental Protocols

Protocol A: Direct Reductive Amination with NaBH(OAc)₃ (STAB)

Optimal for: 7-EWG or unsubstituted chroman-4-ones, and unhindered primary/secondary amines. Causality: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that reduces iminium ions much faster than ketones. This kinetic preference prevents the over-reduction of the starting ketone to chroman-4-ol[4].

Step-by-Step Procedure:

-

Reaction Setup: In an oven-dried flask under N₂, dissolve the 7-substituted chroman-4-one (1.0 equiv) and the amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Note: DCE is preferred over THF as it accelerates the reaction rate and offers superior solubility[4].

-

Acid Catalysis: Add glacial acetic acid (1.0–2.0 equiv). Causality: Acetic acid protonates the carbonyl, accelerating imine/iminium formation without decomposing the STAB reagent.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions over 15 minutes to control the mild exotherm. Stir at room temperature for 4–12 hours.

-

Self-Validation (Reaction Monitoring): Monitor via LC-MS. The disappearance of the chroman-4-one mass (M+H) and the appearance of the product mass confirms successful imine reduction.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). To isolate the basic amine product from neutral impurities and unreacted ketone, extract the organic layer with 1M HCl. Discard the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH, and extract the pure chroman-4-amine into fresh DCM.

Protocol B: Lewis Acid-Mediated Two-Step Amination (Ti(OPr-i)₄ / NaBH₄)

Optimal for: 7-EDG chroman-4-ones (e.g., 7-hydroxychroman-4-one) and sterically hindered amines. Causality: When the C4 carbonyl is deactivated by a 7-EDG, direct amination often fails or requires excessive heating. Titanium(IV) isopropoxide acts as both a potent Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine[5].

Step-by-Step Procedure:

-

Imine Formation: Mix the 7-EDG chroman-4-one (1.0 equiv) and the amine (1.5 equiv) in anhydrous THF (0.2 M). Add Ti(OPr-i)₄ (2.0 equiv). Stir at room temperature or 50 °C for 12 hours. Self-Validation: The precipitation of TiO₂ oligomers visually indicates the consumption of water and successful imine formation.

-

Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 equiv) followed by the dropwise addition of methanol (1 mL/mmol). Causality: Methanol breaks up the titanium-imine complex and accelerates the hydride transfer from NaBH₄.

-

Workup: Stir for 2 hours. Quench with water (causes a thick white TiO₂ precipitate). Filter the suspension through a pad of Celite to remove titanium salts. Wash the Celite cake thoroughly with EtOAc. Concentrate the filtrate and purify via the acid-base extraction described in Protocol A.

Protocol C: Biocatalytic Asymmetric Reductive Amination

Optimal for: Enantioselective synthesis of chiral (R)- or (S)-chroman-4-amines. Causality: Chemical asymmetric reductive amination often requires expensive transition metal catalysts. Imine reductases (IREDs) and reductive aminases (RedAms) provide an environmentally benign alternative, catalyzing highly stereoselective reductive amination of ketones with near-perfect enantiomeric excess[6].

Step-by-Step Procedure:

-

Enzyme Preparation: Suspend the selected RedAm enzyme (e.g., AspRedAm) and Glucose Dehydrogenase (GDH) in 100 mM potassium phosphate buffer (pH 7.5).

-

Reaction Assembly: Add the chroman-4-one (10–50 mM), the amine donor (e.g., methylamine, 5–10 equiv), NADP⁺ (1 mM), and D-glucose (2–4 equiv)[6].

-

Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 24–48 hours. Causality: GDH oxidizes D-glucose to D-glucono-1,5-lactone, recycling NADP⁺ to NADPH, which is essential for the RedAm-mediated imine reduction[6].

-

Workup: Basify the mixture to pH 11 with 10M NaOH to ensure the product is deprotonated. Extract with methyl tert-butyl ether (MTBE). Dry over Na₂SO₄ and concentrate to yield the highly enantioenriched chroman-4-amine.

Quantitative Data Summaries

Table 1: Impact of 7-Substituent on C4 Carbonyl Reactivity

| 7-Substituent | Electronic Effect | Carbonyl Electrophilicity | Recommended Protocol | Typical Reaction Time |

| -H (Unsubstituted) | Neutral | Moderate | Protocol A (STAB) | 4 – 6 hours |

| -F, -CF₃ | EWG | High | Protocol A (STAB) | 2 – 4 hours |

| -OH, -OMe | EDG | Low | Protocol B (Ti/NaBH₄) | 12 – 18 hours |

Table 2: Comparison of Reducing Agents for Chroman-4-ones

| Reagent System | Chemoselectivity | Moisture Sensitivity | Stereoselectivity | Primary Byproduct Risk |

| NaBH(OAc)₃ / DCE | High | Low | Racemic | Dialkylation (with 1° amines) |

| Ti(OPr-i)₄ / NaBH₄ | Moderate | High | Racemic | Over-reduction to alcohol |

| RedAms / NADPH | Extremely High | None (Aqueous) | High (>95% ee) | None |

References

-

Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. ResearchGate. 1

-

US10800770B1 - Chroman derivatives having estrogen receptor degradation activity and uses thereof. Google Patents. 3

-

Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. 2

-

Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. 6

-

A Convenient Synthesis of (16S,20S)-3β-Hydroxy-5α-pregnane-20,16-carbolactam and Its N-alkyl Derivatives. PMC. 5

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal / J. Org. Chem.4

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US10800770B1 - Chroman derivatives having estrogen receptor degradation activity and uses thereof - Google Patents [patents.google.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. A Convenient Synthesis of (16S,20S)-3β-Hydroxy-5α-pregnane-20,16-carbolactam and Its N-alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Stereoselective Synthesis of Chiral Chroman-4-amines: Advanced Catalytic Methodologies and Protocols

Executive Summary

The chiral chroman-4-amine motif (benzodihydropyran scaffold) is a privileged pharmacophore in modern drug discovery, serving as the core structural unit in potent human Bradykinin B1 receptor antagonists, potassium channel blockers, and sirtuin 2 (SIRT2) inhibitors[1][2]. Historically, the isolation of enantiopure chroman-4-amines relied on classical optical resolution via diastereomeric salt formation (e.g., using mandelic or tartaric acid), which inherently limits the theoretical yield to 50%[3].

To meet the rigorous atom-economy and scalability demands of pharmaceutical development, modern asymmetric catalysis provides highly efficient, stereoselective pathways. This application note details two field-proven, orthogonal methodologies for synthesizing chiral chroman-4-amines: Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) and the Enantioselective Decarboxylative Mannich Reaction followed by Mitsunobu Cyclization [4][5].

Mechanistic Pathways & Causal Logic

Pathway A: Asymmetric Transfer Hydrogenation (ATH) of Chroman-4-one Imines

The direct asymmetric reductive amination or transfer hydrogenation of chroman-4-one derived imines/oximes is one of the most direct routes to chiral chroman-4-amines[6][7]. Using Noyori-Ikariya type Ru(II) complexes (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) or Rh(III)-Cp* analogues, the reaction proceeds via an outer-sphere mechanism[5].

Causal Logic: The stereocontrol is governed by the rigid chiral pocket formed by the TsDPEN ligand. The NH proton of the ligand and the metal hydride form a six-membered pericyclic transition state with the imine substrate. The use of a formic acid/triethylamine (HCOOH/Et₃N) azeotrope is critical; it acts not only as the hydrogen donor but also buffers the system, preventing the hydrolytic cleavage of the sensitive imine intermediate back to the chromanone[2][8].

Mechanistic cycle of Ru(II)-catalyzed asymmetric transfer hydrogenation.

Pathway B: Cu-Catalyzed Decarboxylative Mannich Reaction & Cyclization

An alternative, highly modular approach involves the Cu-catalyzed enantioselective decarboxylative Mannich reaction of cyclic aldimines (benzoxathiazine 2,2-dioxides) with β-ketoacids[4].

Causal Logic: Acyclic imines often undergo E/Z isomerization, eroding enantioselectivity. By employing a cyclic aldimine, the C=N bond is geometrically constrained in the Z-configuration. This constraint allows the chiral Cu(II)-bisoxazoline complex to achieve near-perfect stereofacial discrimination during the nucleophilic attack[9]. The decarboxylation of the β-ketoacid generates a reactive enol intermediate in situ and drives the reaction forward irreversibly. The resulting adduct is then reduced, Boc-protected, and subjected to a Mitsunobu cyclization to form the chroman ring without any loss of enantiomeric purity.

Workflow for Cu-catalyzed Mannich reaction and Mitsunobu cyclization.

Quantitative Data: Comparison of Methodologies

The following table summarizes the performance metrics of various catalytic systems utilized for the synthesis of chiral chroman-4-amines and their derivatives.

| Methodology | Catalyst System | Substrate | Typical Yield (%) | Enantiomeric Excess (ee %) |

| ATH (Transfer Hydrogenation) | RuCl(p-cymene)[(R,R)-TsDPEN] | Chroman-4-one imines | 85 - 92% | 94 - 99% |

| Aqueous ATH | Rh-Cp*–TsDPEN | Chromenone derivatives | Up to 99% | > 98% |

| Decarboxylative Mannich | Cu(OTf)₂ / Chiral Bisoxazoline | Benzoxathiazine 2,2-dioxides | 86 - 99% | 92 - 99% |

| Borane Reduction | Chiral Spiroborate Ester | Chroman-4-one oxime ethers | 88 - 95% | Up to 99% |

Experimental Protocols

Protocol A: Ru(II)-Catalyzed ATH of Chroman-4-one Imines

This protocol is designed as a self-validating system; the visual color change of the catalyst indicates active hydride species formation.

Reagents:

-

Chroman-4-one N-aryl/alkyl imine (1.0 mmol)

-

RuCl(p-cymene)[(R,R)-TsDPEN] (0.01 mmol, 1 mol%)

-

Formic acid/Triethylamine azeotrope (5:2 ratio, 2.0 mL)

-

Anhydrous Dichloromethane (DCM) (3.0 mL)

Step-by-Step Methodology:

-

System Purging: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Ru(II) hydride intermediates are highly susceptible to oxidative quenching by atmospheric oxygen.

-

Catalyst Activation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%) to the flask, followed by 3.0 mL of degassed DCM. Stir at room temperature for 5 minutes.

-

Hydride Source Addition: Carefully inject 2.0 mL of the HCOOH/Et₃N (5:2) azeotrope. The solution will transition from orange to a deep red/purple, indicating the formation of the active 16-electron Ru-amide species and subsequent Ru-hydride.

-

Substrate Introduction: Add the chroman-4-one imine (1.0 mmol) in one portion. Seal the tube and stir at 40 °C for 12–16 hours.

-

Reaction Monitoring: Monitor conversion via chiral HPLC. The reaction is complete when the starting material peak is <1%.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure chiral chroman-4-amine.

Protocol B: Cu-Catalyzed Decarboxylative Mannich & Mitsunobu Cyclization

This multi-step sequence builds the chroman ring stereoselectively from acyclic precursors.

Phase 1: Decarboxylative Mannich Reaction

-

Complexation: In a glovebox, dissolve Cu(OTf)₂ (5 mol%) and the chiral bisoxazoline ligand (5.5 mol%) in anhydrous THF (2.0 mL). Stir for 1 hour at room temperature to ensure complete complexation (solution turns bright green/blue).

-

Addition: Add the cyclic benzoxathiazine 2,2-dioxide (1.0 mmol) and the β-ketoacid (1.2 mmol) to the catalyst solution.

-

Decarboxylation: Stir the mixture at 25 °C. CO₂ evolution will be observed. Allow the reaction to proceed for 24 hours until TLC indicates complete consumption of the aldimine.

-

Isolation: Filter the mixture through a short pad of silica to remove the copper catalyst, concentrate, and isolate the Mannich adduct via chromatography.

Phase 2: Reduction, Protection, and Cyclization

-

Reduction: Dissolve the Mannich adduct in anhydrous THF at 0 °C. Slowly add LiAlH₄ (3.0 equiv). Stir for 4 hours to fully reduce the sulfonamidate and ester groups. Quench carefully with the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the aluminum salts.

-

Boc Protection: Treat the crude amino alcohol with Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) in DCM for 6 hours. Purify to obtain the acyclic Boc-protected amino alcohol.

-

Mitsunobu Cyclization: Dissolve the intermediate (1.0 mmol) and PPh₃ (1.5 mmol) in anhydrous THF (5 mL) at 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol).

-

Causality: The Mitsunobu conditions activate the primary alcohol for intramolecular nucleophilic attack by the phenolic oxygen, closing the chroman ring without disturbing the chiral center at the C4 position.

-

-

Final Deprotection: Treat the resulting Boc-chroman-4-amine with TFA/DCM (1:4) for 2 hours to yield the free chiral chroman-4-amine.

References

-

Wang, Y.-Q.; Cui, X.-Y.; Ren, Y.-Y.; Zhang, Y. Cyclic Aldimines as Superior Electrophiles for Cu-Catalyzed Decarboxylative Mannich Reaction of β-Ketoacids with a Broad Scope and High Enantioselectivity. Organic Letters, 2014.[Link]

-

Caleffi, G. et al. Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds. The Journal of Organic Chemistry, 2021.[Link]

-

Coleridge, B. M. et al. Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol. The Journal of Organic Chemistry, 2008.[Link]

-

Lin, Z. et al. Rh(II)-Cp-TsDPEN Catalyzed Aqueous Asymmetric Transfer Hydrogenation of Chromenones into Saturated Alcohol: C=C and C=O Reduction in One Step*. Tetrahedron Letters, 2012.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 6-Bromo-8-chlorochroman-4-amine [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic aldimines as superior electrophiles for Cu-catalyzed decarboxylative Mannich reaction of β-ketoacids with a broad scope and high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2004069814A1 - Amino 1, 3, 5-triazines n-substituted with chiral bicyclic radicals, process for their preparation, compositions thereof and their use as herbicides and plant growth regulators - Google Patents [patents.google.com]

- 8. karger.com [karger.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Reductive Amination of Fluorinated Ketones

Overcoming Electronic Deactivation and Hydration Barriers

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry, yet the introduction of fluorine atoms—particularly trifluoromethyl (

This guide details the mechanistic hurdles specific to fluorinated substrates and provides two validated protocols: a Modified STAB Protocol for reactive substrates and a Titanium(IV) Isopropoxide Mediated Protocol for recalcitrant trifluoromethyl ketones.

The Fluorine Challenge: Mechanistic Insight

To select the correct reagent, one must understand how fluorine impacts the reductive amination equilibrium.

-

Electrophilicity vs. Hydration: The

-fluorine atoms make the carbonyl carbon highly electrophilic. While this should theoretically accelerate amine attack, it actually favors the addition of water (from solvent or air), leading to stable gem-diols that are dead-ends for amination. -

Imine Destabilization: If the amine does attack, the resulting hemiaminal is stabilized by the fluorine's inductive effect, making the dehydration step (hemiaminal

imine) thermodynamically unfavorable and kinetically slow. -

Chemoselectivity: Because imine formation is retarded, the reducing agent often preferentially reduces the unreacted ketone to a fluorinated alcohol side-product.

Visualizing the Equilibrium Trap

The following diagram illustrates the "Hydration Trap" and how specific reagents break this deadlock.

Caption: Figure 1. The "Hydration Trap" in fluorinated ketones. Ti(OiPr)4 is required to force the unfavorable dehydration step (Hemiaminal to Imine).

Reagent Selection Matrix

| Feature | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr) | Catalytic Hydrogenation |

| Primary Use Case | Monofluoromethyl ketones; Unhindered substrates. | Trifluoromethyl ketones ( | Large scale; Benzyl deprotection required. |

| Mechanism | Protonates imine; Selective hydride transfer. | Lewis acid activation; Water scavenging; In situ reduction. | Surface catalysis. |

| Advantages | Mild; One-pot; Tolerates many functional groups.[1][2][3][4][5] | Forces imine formation; High conversion for difficult ketones. | Atom economical; No boron waste. |

| Disadvantages | Fails with | Requires 2 steps (Imine formation | Safety (H2 gas); Potential defluorination. |

| Key Reference | Abdel-Magid et al. [1] | Barney et al. [2]; Mattson et al. [3] | Chen et al. [4] |

Experimental Protocols

Protocol A: Modified STAB Method

Best for: Monofluoromethyl ketones or reactive aldehydes.

Rationale: STAB is mild, but for fluorinated substrates, we must minimize water to prevent hydration. Molecular sieves are added to assist equilibrium.

Materials:

-

Substrate: Fluorinated Ketone (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: 4Å Molecular Sieves (Activated), Acetic Acid (1.0 equiv)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add activated 4Å molecular sieves.

-

Mixing: Dissolve the ketone and amine in anhydrous DCE (0.2 M concentration).

-

Acidification: Add Acetic Acid (1.0 equiv). Note: This catalyzes imine formation but must be used cautiously with acid-sensitive substrates.

-

Reaction: Stir at room temperature for 30–60 minutes to allow initial equilibrium.

-

Reduction: Add STAB in one portion.

-

Monitoring: Stir at RT. Monitor via LC-MS or 19F-NMR. Critical: Look for the disappearance of the ketone signal (approx -70 to -80 ppm for

). -

Workup: Quench with saturated aqueous

. Extract with DCM.

Protocol B: Titanium(IV) Isopropoxide Mediated Method

Best for: Trifluoromethyl ketones, perfluoroalkyl ketones, and sterically hindered systems.

Rationale:

Materials:

-

Substrate: Trifluoromethyl Ketone (1.0 equiv)

-

Amine: 1.2 equiv (HCl salts can be used with added TEA)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 – 2.0 equiv) -

Reducing Agent: Sodium Borohydride (

) (1.5 equiv) -

Solvent: THF (Anhydrous) or Ethanol (Absolute)

Step-by-Step:

-

Imine Formation (The Critical Step):

-

In a dried flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.

-

Add

(1.5 – 2.0 equiv) neat via syringe. -

Stir at ambient temperature for 6–12 hours (or overnight). Note: For extremely hindered substrates, refluxing for 2-4 hours may be required.

-

Validation: Aliquot a small sample for 1H-NMR. Ensure the hemiaminal/hydrate peaks are gone and the imine is formed.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Carefully add

(1.5 equiv) (solid or as a solution in minimal EtOH). Caution: Exothermic. -

Allow to warm to room temperature and stir for 2–4 hours.

-

-

Quenching (The "Titanium Crash"):

-

Quench by adding 10% aqueous NaOH or water.

-

Observation: A thick white/gray precipitate (

) will form. -

Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.

-

-

Purification:

-

Concentrate the filtrate.

-

Perform acid-base extraction or silica gel chromatography.

-

Workflow Decision Tree

Caption: Figure 2. Reagent selection workflow based on substrate electronics and sterics.

Troubleshooting & Safety

| Issue | Cause | Solution |

| Low Conversion | Stable hydrate formation prevents imine generation. | Switch to Protocol B ( |

| Alcohol Side Product | Direct reduction of ketone before imine forms. | Ensure "Step 1" (Imine formation) is complete before adding hydride. Do not mix all reagents at once. |

| Thick Emulsion | Titanium salts during workup. | Use the "Celite filtration" method or wash with Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize Ti. |

| Defluorination | Reaction conditions too basic or reducing. | Avoid refluxing with strong bases. Avoid catalytic hydrogenation (Pd/C) if C-F bonds are labile (e.g., benzylic C-F). |

Safety Warning:

-

HF Generation: While rare in reductive amination, any hydrolysis of C-F bonds can generate Hydrofluoric Acid (HF). Always work in a well-ventilated hood.

-

Titanium Waste: Quenched titanium reactions generate significant solids. Dispose of as heavy metal waste.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Barney, C. L., Richardson, R. M., & Wierzbicki, P. M. (2000). Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform. Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9][10] The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Chen, M. W., Duan, Y., Chen, Q. A., Wang, D. S., Yu, C. B., & Zhou, Y. G. (2010).[11] Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines: Facile Access to Chiral Fluorinated Amines.[11] Organic Letters, 12(21), 5075–5077.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. designer-drug.com [designer-drug.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Note: Titanium(IV) Isopropoxide-Mediated Synthesis of Chroman-4-amines

Abstract

The chroman-4-amine scaffold is a privileged pharmacophore found in numerous therapeutic agents targeting GPCRs, ion channels, and enzymes. However, the synthesis of these amines from their corresponding chroman-4-ones is often complicated by the steric hindrance of the bicyclic ring system and the electron-donating nature of common substituents (e.g., alkoxy groups). Traditional reductive amination methods (e.g.,

This guide details the application of Titanium(IV) isopropoxide (

Introduction & Mechanistic Rationale

The Challenge of Chroman-4-ones

Chroman-4-ones possess a carbonyl group at the C4 position that is sterically crowded by the adjacent benzene ring and the C3 methylene group. Furthermore, electron-donating substituents on the benzene ring (common in medicinal chemistry) reduce the electrophilicity of the carbonyl carbon, making Schiff base formation sluggish.

The Role of Titanium(IV) Isopropoxide

is superior to standard acid catalysts (e.g., p-TsOH) for this transformation because it drives the equilibrium forward through two distinct mechanisms:-

Lewis Acid Activation: The titanium center coordinates with the carbonyl oxygen, increasing the electrophilicity of the C4 carbon.

-

Chemical Dehydration:

irreversibly reacts with the water byproduct of imine formation to form stable titanium oxides/hydroxides, driving the reaction to completion (Le Chatelier’s principle).

Mechanism of Action

The reaction proceeds through a Titanated Hemiaminal intermediate, which collapses to the imine (or iminium species) before reduction.

Figure 1: The titanium species acts as both an activator and a dehydrating agent, preventing hydrolysis of the imine intermediate.

Experimental Protocols

Protocol A: Racemic Synthesis (General Method)

Application: Rapid generation of libraries or non-chiral building blocks.

Materials:

-

Chroman-4-one derivative (1.0 equiv)

-

Primary Amine (1.2 – 1.5 equiv)

-

Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

-

Reducing Agent: Sodium Borohydride (

) (1.5 equiv) -

Solvent: Anhydrous THF or Ethanol (absolute)

Procedure:

-

Complexation: In a flame-dried flask under Nitrogen/Argon, combine the chroman-4-one and the amine.

-

Titanium Addition: Add

dropwise via syringe.-

Note: The solution often turns yellow/orange upon addition.

-

-

Imine Formation: Stir the mixture at ambient temperature for 6–12 hours.

-

Optimization: For highly hindered substrates, heat to 40–50°C.

-

-

Reduction: Cool the reaction mixture to 0°C. Add

carefully (solid or dissolved in minimal EtOH). Stir at room temperature for 2–4 hours. -

Workup (The "Ammonia Method"):

-

Critical Step: Pour the reaction mixture into 2M aqueous Ammonium Hydroxide (

) . -

Stir vigorously for 10 minutes. The titanium will precipitate as a white/pale powder (not a sticky gel).

-

Filter through a pad of Celite. Wash the pad with DCM.[1]

-

Separate phases; dry organic layer over

and concentrate.

-

Protocol B: Asymmetric Synthesis (Ellman’s Auxiliary)

Application: Synthesis of enantiopure chroman-4-amines (drug candidates).

Materials:

-

Chroman-4-one (1.0 equiv)

-

(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)

-

Titanium(IV) isopropoxide (2.0 equiv) [Note: Ti(OEt)4 is an alternative if steric bulk is excessive]

-

Solvent: Anhydrous THF

Procedure:

-

Condensation: Mix ketone, sulfinamide, and

in THF (0.5 M concentration). -

Heating: Heat to reflux (65–70°C) for 12–24 hours.

-

Why Reflux? Chroman-4-ones are too sterically hindered to condense with sulfinamides at room temperature.

-

-

Reduction: Cool to -48°C or -78°C. Add L-Selectride (for high diastereoselectivity) or

(if lower selectivity is acceptable). -

Hydrolysis: Treat the resulting sulfinyl amine with 4M HCl in Dioxane/MeOH to cleave the auxiliary and yield the chiral primary amine salt.

Process Workflow & Decision Tree

Troubleshooting & Optimization (Expertise)

The most common failure mode in this protocol is not the reaction itself, but the workup . Titanium alkoxides hydrolyze to form voluminous, gelatinous polymeric oxides that trap the product and cause inseparable emulsions.

Table 1: Troubleshooting the "Titanium Emulsion"

| Issue | Cause | Solution |

| Gelatinous Emulsion | Direct addition of water or weak acid to the reaction mixture. | Use the "Ammonia Quench": Pour reaction into 2M |

| Low Conversion | Steric hindrance at C4; Water contamination. | 1. Use neat |

| Product Trapped in Salts | Product coordinates to Titanium surface. | After quenching, stir the suspension vigorously for at least 30 minutes before filtering. Rinse the filter cake with warm EtOAc or DCM. |

| Transesterification | Use of MeOH/EtOH with | If the substrate has sensitive esters, use THF or DCM as solvent to prevent isopropyl exchange. |

Stoichiometry Optimization

For chroman-4-ones, a ratio of 1 : 2 (Ketone : Titanium) is recommended. Lower ratios (1 : 1.2) often result in incomplete imine formation due to the reversibility of the coordination.

Safety & Handling

-

Flammability:

has a flash point of ~45°C. Handle away from open flames. -

Moisture Sensitivity: It hydrolyzes rapidly in air, releasing isopropanol and forming white fumes (

). Store under inert gas. Use dry syringes for transfer. -

Exotherm: The quenching step is exothermic. Add the reaction mixture to the quench solution slowly.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link

-

Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

-

Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

-

Ramanjulu, J. M., et al. (2010).[3] "Titanium-Mediated Synthesis of Highly Substituted Pyrimidin-4-ones." Organic Letters. Link

Sources

Application Notes and Protocols: Sodium Cyanoborohydride Reduction of Chroman-4-imines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Aminochromans

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, the 4-aminochroman moiety is a key pharmacophore found in a range of therapeutic agents, exhibiting activities from antimicrobial to neuroprotective. The synthesis of these vital structures often proceeds through the reduction of an intermediate chroman-4-imine. This document provides a detailed guide to a robust and selective method for this transformation: the reductive amination of chroman-4-ones using sodium cyanoborohydride.

This method is favored for its operational simplicity, proceeding as a one-pot reaction, and the mild, selective nature of the reducing agent.[2][3] Sodium cyanoborohydride (NaBH3CN) is particularly advantageous as it readily reduces the protonated iminium ion intermediate while being significantly less reactive towards the starting ketone, thus minimizing side reactions and maximizing yield.[2][3][4]

Mechanistic Insights: The Rationale Behind the Reagents

The reductive amination of a chroman-4-one to a 4-aminochroman is a two-step process that occurs in a single reaction vessel.

-